3H-Imidazo[4,5-b]pyridine-7-carboxylic acid (CAS 78316-08-2) is a specialized heterocyclic building block primarily procured for the synthesis of advanced kinase inhibitors. Featuring a fused imidazopyridine core with a carboxylic acid functional group at the 7-position, this compound provides a bifunctional scaffold essential for drug discovery. The pyridine nitrogen and imidazole core serve as critical hydrogen bond acceptors and donors for kinase hinge-region binding, while the C7-carboxylic acid enables direct amide coupling for structural diversification. It is the defining precursor for synthesizing potent GSK-3β inhibitors, such as KICG1338, as well as Aurora Kinase A, AKT, and CDK-2 targeted libraries [1].
Substituting 3H-imidazo[4,5-b]pyridine-7-carboxylic acid with related isomers, such as 1H-imidazo[4,5-c]pyridine-7-carboxylic acid or benzimidazole-4-carboxylic acid, fundamentally alters the molecule's binding geometry and physicochemical properties. The specific placement of the pyridine nitrogen in the [4,5-b] configuration is a critical pharmacophoric element that dictates the hydrogen-bonding network within the ATP-binding pocket of target kinases [1]. Furthermore, attempting to use the unoxidized precursor, 7-methyl-3H-imidazo[4,5-b]pyridine, eliminates the necessary functional handle for downstream amidation, requiring buyers to perform low-yield and harsh permanganate oxidations in-house [2]. Consequently, procuring the pre-oxidized 7-carboxylic acid form is essential for maintaining high-throughput synthesis yields and ensuring target affinity.
The 7-carboxylic acid group on the imidazo[4,5-b]pyridine scaffold is quantitatively established as a critical pharmacophoric element for achieving high-affinity kinase inhibition. In the development of the anti-diabetic GSK-3β inhibitor KICG1338, the 3H-imidazo[4,5-b]pyridine-7-carboxylic acid core is coupled with a 4-methyl-pyridin-3-yl amine to achieve potent in vivo efficacy. Isomeric scaffolds that shift the pyridine nitrogen (e.g., [4,5-c]pyridine derivatives) or lack the C7-carboxylic acid handle fail to replicate the precise hydrogen-bonding geometry required for the ATP-binding hinge region of GSK-3β, leading to a loss of target selectivity [1].
| Evidence Dimension | Kinase hinge-binding suitability |
| Target Compound Data | 3H-imidazo[4,5-b]pyridine-7-carboxylic acid provides the exact hydrogen bond donor/acceptor alignment for GSK-3β. |
| Comparator Or Baseline | 1H-imidazo[4,5-c]pyridine-7-carboxylic acid (isomer) or Benzimidazole analogs. |
| Quantified Difference | Altered nitrogen positioning disrupts the critical pharmacophoric element required for target binding. |
| Conditions | Structure-activity relationship (SAR) profiling for GSK-3β inhibitors. |
Buyers targeting GSK-3β, Aurora Kinase A, or CDK-2 must procure the exact [4,5-b] isomer to ensure the synthesized candidates maintain the required ATP-pocket binding affinity.
Procuring the fully formed 3H-imidazo[4,5-b]pyridine-7-carboxylic acid bypasses the need for harsh, low-yield oxidation steps in the laboratory. Synthesizing this compound from the baseline precursor, 7-methyl-3H-imidazo[4,5-b]pyridine, typically requires aggressive oxidation using potassium permanganate (KMnO4) at boiling temperatures, which yields only approximately 40% of the desired carboxylic acid due to side reactions and difficult purification from manganese dioxide byproducts [1]. By sourcing the 7-carboxylic acid directly, synthetic chemists can immediately proceed to high-yielding EDC/HOBt-mediated amide coupling reactions, significantly improving overall library synthesis throughput.
| Evidence Dimension | Downstream synthesis readiness and yield |
| Target Compound Data | Direct use allows immediate amide coupling (e.g., >80% yield in standard EDC/HOBt protocols). |
| Comparator Or Baseline | 7-methyl-3H-imidazo[4,5-b]pyridine (precursor). |
| Quantified Difference | Avoids a ~40% yield bottleneck and harsh KMnO4 oxidation step. |
| Conditions | Standard laboratory-scale oxidation vs. direct procurement for amide library synthesis. |
Procuring the oxidized carboxylic acid directly saves significant time, eliminates a major yield bottleneck, and reduces hazardous waste generation in pharmaceutical synthesis workflows.
The 3H-imidazo[4,5-b]pyridine-7-carboxylic acid scaffold exhibits a highly specific physicochemical profile, with a predicted pKa of approximately 1.62 for the carboxylic acid proton, making it highly reactive for activation in standard peptide coupling conditions . Compared to standard benzimidazole-4-carboxylic acids, the inclusion of the pyridine nitrogen in the [4,5-b] configuration enhances the overall polarity and aqueous solubility of downstream drug candidates. This structural feature is critical for developing orally bioavailable inhibitors, as demonstrated by the favorable pharmacokinetic profiles of resulting compounds in diet-induced obese (DIO) animal models [1].
| Evidence Dimension | Physicochemical suitability for drug development |
| Target Compound Data | Imidazo[4,5-b]pyridine core with C7-carboxylic acid (predicted pKa ~1.62). |
| Comparator Or Baseline | Benzimidazole-4-carboxylic acid (lacks pyridine nitrogen). |
| Quantified Difference | Enhanced polarity and favorable pKa for rapid activation and improved downstream aqueous solubility. |
| Conditions | Computational prediction and in vivo pharmacokinetic modeling. |
Selecting this specific heterocyclic core over a standard benzimidazole improves the solubility and bioavailability of the final synthesized active pharmaceutical ingredients (APIs).
Due to its perfect alignment with the ATP-binding pocket, this compound is the premier starting material for synthesizing anti-diabetic and neuroprotective GSK-3β inhibitors, such as KICG1338 [1].
The bifunctional nature of the imidazopyridine core allows for rapid diversification via C7-amide coupling, making it an ideal scaffold for generating libraries targeting cell-cycle regulatory kinases in cancer research [2].
Because it bypasses the low-yield (40%) oxidation of 7-methyl precursors, this pre-oxidized carboxylic acid is highly recommended for automated or high-throughput EDC/HOBt coupling workflows in contract research organizations (CROs) [3].
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